2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819131
InChI: InChI=1S/C9H5BrN4O4/c10-5-1-3-6(4-2-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16)
SMILES:
Molecular Formula: C9H5BrN4O4
Molecular Weight: 313.06 g/mol

2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15819131

Molecular Formula: C9H5BrN4O4

Molecular Weight: 313.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C9H5BrN4O4
Molecular Weight 313.06 g/mol
IUPAC Name 2-(4-bromophenyl)-5-nitrotriazole-4-carboxylic acid
Standard InChI InChI=1S/C9H5BrN4O4/c10-5-1-3-6(4-2-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16)
Standard InChI Key GITZKGWRPPACMI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2N=C(C(=N2)[N+](=O)[O-])C(=O)O)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-(4-bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is defined by a 1,2,3-triazole ring substituted at positions 2, 4, and 5. The triazole ring itself is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Key substituents include:

  • A 4-bromophenyl group at position 2, contributing steric bulk and halogen-mediated electronic effects.

  • A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.

  • A nitro group at position 5, introducing strong electron-withdrawing characteristics.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₅BrN₄O₄
Molecular Weight313.07 g/mol
AppearanceCrystalline powder
SolubilityModerate in polar solvents
Key Functional GroupsTriazole, Bromophenyl, Nitro, Carboxylic Acid

The molecular formula was derived by integrating structural data from analogous compounds . The bromophenyl group (C₆H₄Br) and nitro group (NO₂) contribute to a molecular weight of 313.07 g/mol, calculated using atomic masses from standardized tables .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,2,3-triazole derivatives typically employs the Huisgen 1,3-dipolar cycloaddition, a click chemistry reaction between azides and alkynes. For this compound, a modified approach is hypothesized:

  • Formation of the Triazole Core: Reaction of a bromophenyl-substituted alkyne with an azide precursor under copper(I) catalysis.

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 4 to a carboxylic acid.

Analytical Characterization

Key techniques for confirming structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve proton environments near the bromophenyl and nitro groups.

  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 313.07 .

CompoundTarget Pathogen/Cell LineActivity (IC₅₀/MIC)
2-(4-Bromophenyl)-5-nitro...HypotheticalPending experimental data
Ciprofloxacin-triazole hybridMRSA0.046–3.11 μM
Sorafenib (reference)HT-29 colorectal cancer2.25–3.37 μM

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield.

  • Biological Screening: Testing against fungal, bacterial, and cancer cell lines.

  • Computational Studies: Molecular docking to predict target enzymes or receptors.

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